

Dimercaprol: A Technical Guide to its Chemical Structure, Properties, and Chelating Action

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Compound of Interest

Compound Name: Dimercaprol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol, also known by its historical name British Anti-Lewisite (BAL), is a chelating agent of significant importance in the treatment of heavy metal poisoning.[1][2] Developed during World War II as an antidote to the arsenic-based chemical warfare agent Lewisite, its application has since expanded to include the treatment of poisoning by gold, mercury, and in combination with other agents, severe lead poisoning.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **dimercaprol**, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Identification

Dimercaprol is a dithiol compound with the systematic IUPAC name 2,3-bis(sulfanyl)propan-1-ol.[4] Its structure consists of a three-carbon backbone with two sulfhydryl (-SH) groups and a primary alcohol (-OH) group. The presence of two vicinal thiol groups is central to its chelating activity.

Chemical structure of **dimercaprol**.

Table 1: Chemical Identification of **Dimercaprol**

Identifier	Value
IUPAC Name	2,3-bis(sulfanyl)propan-1-ol
Synonyms	2,3-Dimercapto-1-propanol, British Anti-Lewisite (BAL), Dithioglycerol
CAS Number	59-52-9
Chemical Formula	C ₃ H ₈ OS ₂
Molecular Weight	124.23 g/mol
InChI Key	WQABCVAJNWAXTE-UHFFFAOYSA-N
SMILES	C(C(CS)S)O

Physicochemical Properties

Dimercaprol is a viscous, oily liquid with a characteristic pungent, mercaptan-like odor. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **Dimercaprol**

Property	Value	Reference(s)
Melting Point	< 25 °C	[5]
Boiling Point	140 °C at 40 mmHg	[5][6]
Density	1.239 g/cm ³ at 20 °C	[7]
Solubility	87 g/L in water (with slow decomposition)	[8]
logP (Octanol-Water Partition Coefficient)	0.2	[5]
pKa (Thiol Groups)	9.00 ± 0.25 (Predicted)	[8]
Refractive Index	1.5720 at 25 °C	[5]
Vapor Pressure	7.4 hPa at 100 °C	[7]
Flash Point	>112 °C	[7]

Experimental Protocols

Synthesis of Dimercaprol

A common synthetic route to **dimercaprol** involves the deaminative halogenation of S-benzylcysteine to yield 3-benzylthio-2-chloropropionic acid. This intermediate can then be converted to 2,3-bis(benzylthio)propionic acid, followed by reduction to 2,3-bis(benzylthio)propanol. The final step involves the removal of the benzyl protecting groups to yield 2,3-dimercaptopropanol.[9]

Determination of Physicochemical Properties

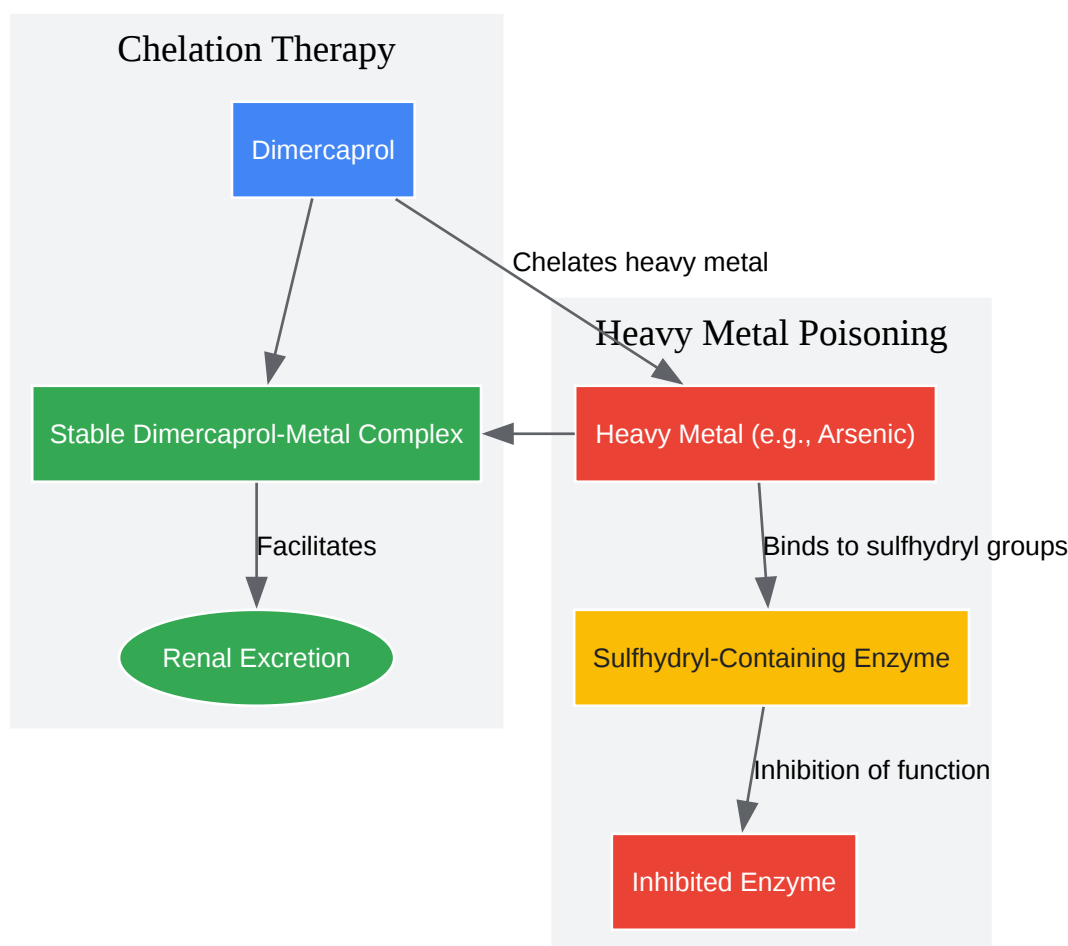
- **Boiling Point:** The boiling point of viscous liquids like **dimercaprol** can be determined using a Thiele tube apparatus. A small sample of the liquid is placed in a micro test tube along with an inverted capillary tube. The apparatus is heated, and the temperature at which a continuous stream of bubbles emerges from the capillary, and subsequently, the liquid re-enters the capillary upon cooling, is recorded as the boiling point at the measured atmospheric pressure.[10][11][12]

- **pKa:** The acid dissociation constants (pKa) of the thiol groups can be determined by potentiometric titration. A solution of **dimercaprol** is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Other methods for thiol pKa determination include spectrophotometric titrations and isothermal titration calorimetry.[\[13\]](#)[\[14\]](#)
- **logP:** The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A solution of **dimercaprol** is prepared in a mixture of n-octanol and water. After equilibration, the phases are separated, and the concentration of **dimercaprol** in each phase is determined, often by UV-Vis spectrophotometry after appropriate calibration. The ratio of the concentrations is then used to calculate the logP value.[\[15\]](#)

Mechanism of Action and Signaling Pathways

Chelation of Heavy Metals

The primary mechanism of action of **dimercaprol** is its ability to act as a chelating agent. The two sulfhydryl groups form a stable five-membered ring complex with heavy metals such as arsenic, mercury, and gold.[\[16\]](#) This chelation prevents the metal ions from binding to and inhibiting essential sulfhydryl-containing enzymes in the body.[\[13\]](#) The resulting **dimercaprol**-metal complex is less toxic and is excreted from the body, primarily through the urine.[\[4\]](#)



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Mechanism of **dimercaprol** chelation.

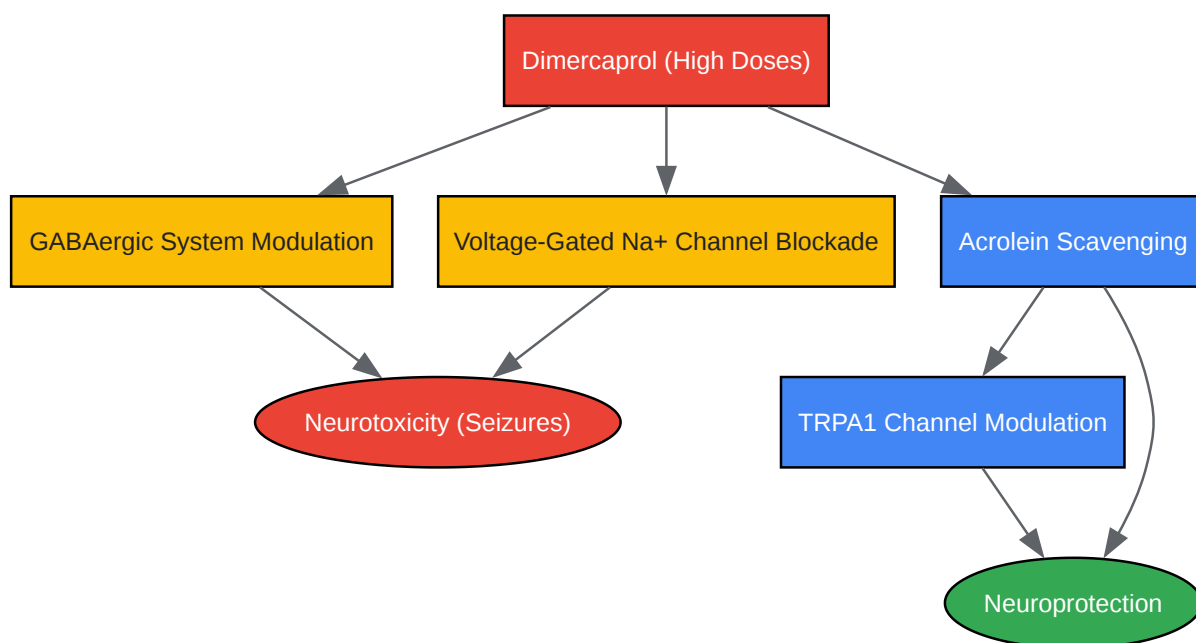
Interaction with Signaling Pathways

Beyond its primary role as a chelator, research suggests that **dimercaprol** can interact with specific signaling pathways, particularly at high doses, which may contribute to its neurotoxic effects.

- **GABAergic System:** High doses of **dimercaprol** have been shown to induce seizures in experimental models. This neurotoxicity is thought to be mediated, in part, through interactions with the GABAergic system. Studies have indicated that **dimercaprol** can increase the binding of [3H]muscimol to brain synaptic plasma membranes, suggesting a modulatory effect on GABA-A receptors.[1] Allosteric modulators of the GABAergic system,

such as diazepam and phenobarbital, have been shown to block **dimercaprol**-induced seizures.[1]

- **Voltage-Gated Sodium Channels:** The neurotoxic effects of **dimercaprol** may also involve voltage-gated sodium channels. Carbamazepine, a known sodium channel blocker, has been found to reduce the incidence of seizures induced by **dimercaprol**. [1]
- **Acrolein Scavenging and TRPA1 Channels:** Recent research has identified **dimercaprol** as an effective scavenger of acrolein, a toxic aldehyde produced during lipid peroxidation that is implicated in various neurodegenerative conditions.[17][18] By reducing acrolein levels, **dimercaprol** can mitigate acrolein-mediated cellular toxicity. This action may also involve the transient receptor potential ankyrin 1 (TRPA1) channel, a pain-sensing ion channel that can be activated by acrolein.[17][19]



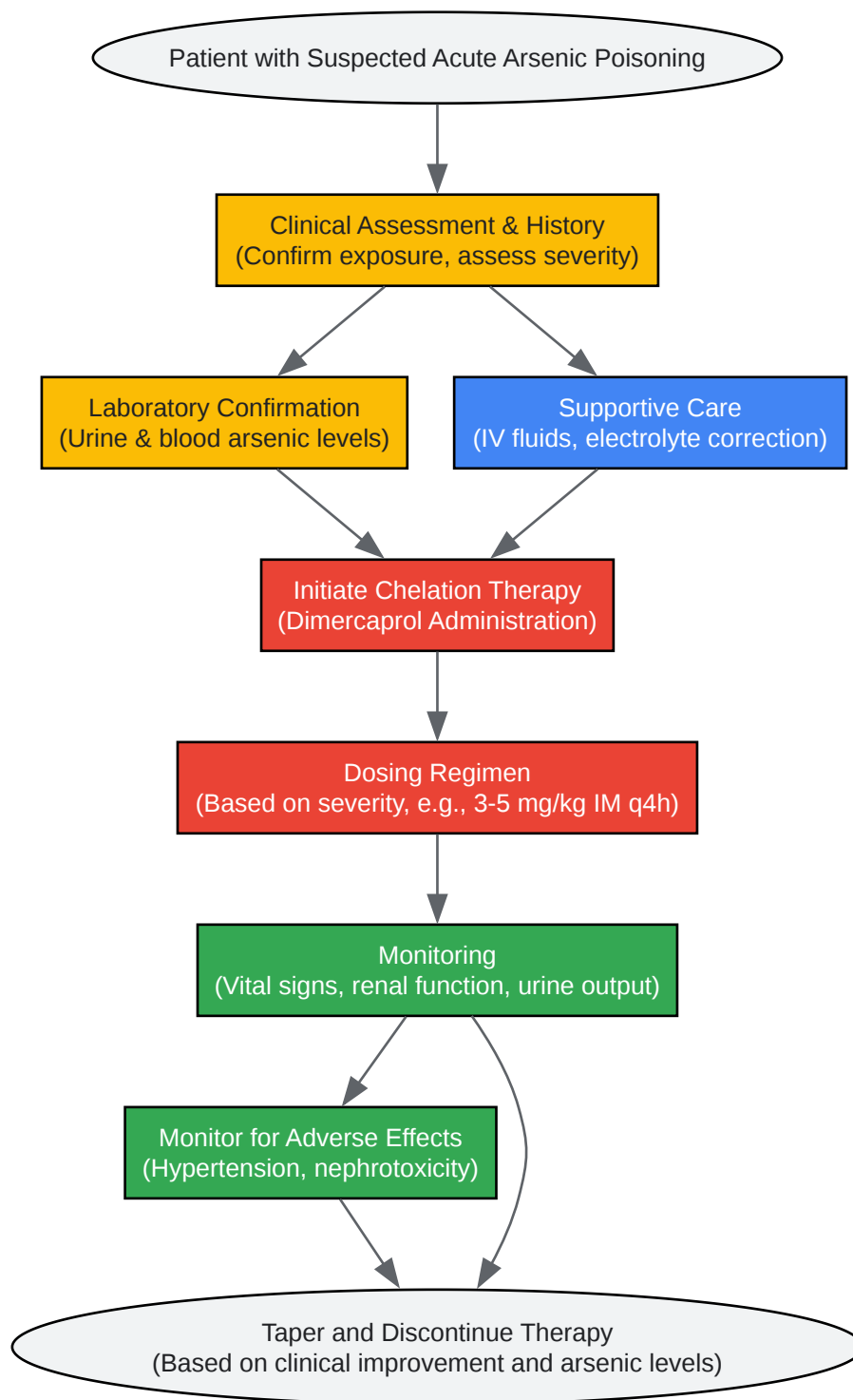
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Dimercaprol's effects on signaling pathways.

Clinical Application and Experimental Workflow

Dimercaprol is administered via deep intramuscular injection and is a critical component in the management of acute heavy metal poisoning. The following diagram illustrates a generalized

clinical workflow for the treatment of acute arsenic poisoning.



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Clinical workflow for arsenic poisoning.

Conclusion

Dimercaprol remains a vital tool in the toxicologist's armamentarium for treating certain types of severe heavy metal poisoning. Its efficacy is rooted in its simple yet effective chemical structure, which allows for the potent chelation of toxic metals. While its use is associated with a narrow therapeutic window and potential side effects, a thorough understanding of its chemical properties, mechanism of action, and clinical protocols is essential for its safe and effective application. Further research into its interactions with cellular signaling pathways may uncover additional therapeutic applications and strategies to mitigate its toxicity.

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